(5-Ethyl-3-phenylisoxazol-4-yl)methanol
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Overview
Description
(5-Ethyl-3-phenylisoxazol-4-yl)methanol is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-3-phenylisoxazol-4-yl)methanol can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . This reaction typically requires a catalyst such as copper (I) or ruthenium (II) and is carried out under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature .
Another method involves the reaction of β-diketohydrazones with dipolarophiles under basic conditions to form the isoxazole ring . This method can be performed at room temperature and does not require the use of metal catalysts, making it an eco-friendly alternative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. Metal-free synthetic routes are preferred for their lower environmental impact and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-3-phenylisoxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The phenyl and ethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
(5-Ethyl-3-phenylisoxazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Ethyl-3-phenylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-3-phenylisoxazol-4-yl)methanol: Similar structure with a methyl group instead of an ethyl group.
(5-Phenylisoxazol-3-yl)methanol: Lacks the ethyl group, having only the phenyl and hydroxymethyl groups.
Uniqueness
(5-Ethyl-3-phenylisoxazol-4-yl)methanol is unique due to the presence of both ethyl and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(5-ethyl-3-phenyl-1,2-oxazol-4-yl)methanol |
InChI |
InChI=1S/C12H13NO2/c1-2-11-10(8-14)12(13-15-11)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 |
InChI Key |
IHSQGQZCACKRFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=C2)CO |
Origin of Product |
United States |
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